5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 5-fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid exhibits a fused ring system characteristic of benzothiazole derivatives, where the benzene ring is fused to a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms. Crystallographic studies of related benzothiazole compounds reveal that the benzene ring is essentially coplanar with the thiazole ring, with minimal deviation from planarity. In structurally similar compounds, the dihedral angle between the benzene and thiazole rings has been measured at 0.36 degrees, indicating nearly perfect coplanarity. This planar arrangement is critical for the electronic delocalization across the entire aromatic system and influences the compound's reactivity and binding properties.
The positioning of substituents on the benzothiazole framework creates specific spatial arrangements that define the molecule's three-dimensional structure. The carboxylic acid group at position 2 extends from the thiazole ring, providing both hydrogen bonding capability and potential for electrostatic interactions. The fluorine atom at position 5 introduces electron-withdrawing effects while maintaining a relatively small steric footprint, and the methoxy group at position 6 contributes electron-donating characteristics through resonance effects. Microwave spectroscopic studies of benzothiazole have provided highly accurate rotational constants that serve as benchmarks for understanding the molecular geometry of substituted derivatives.
The crystallographic analysis of benzothiazole derivatives reveals consistent bond lengths and angles that provide insight into the structural framework of this compound. Studies of platinum complexes with benzothiazole ligands demonstrate that the sulfur-carbon bonds in the thiazole ring range from 1.735 to 1.744 angstroms, while nitrogen-carbon bonds exhibit variation between 1.309 and 1.408 angstroms, indicating single and double bond character respectively. The angle at the sulfur atom in the thiazole ring consistently measures approximately 90 degrees, suggesting the use of unhybridized p orbitals for bonding. These structural parameters provide a foundation for understanding the molecular architecture of the target compound and its potential interactions with biological targets or synthetic reagents.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c1-14-6-3-7-5(2-4(6)10)11-8(15-7)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNTNKBXWSLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-4-fluoro-3-methoxybenzenethiol or its derivatives serve as common precursors, where the amino and thiol groups are positioned ortho to each other, facilitating cyclization to the benzo[d]thiazole core.
- Halogenated or methoxylated anilines can be converted into the corresponding thiophenols via nucleophilic substitution or reduction methods.
- Carboxylation is introduced either by direct functionalization of the heterocycle or through ester intermediates.
Cyclization to Form Benzo[d]thiazole Core
- The cyclization is generally achieved by condensation of the aminothiophenol derivative with carboxylic acid derivatives or their equivalents under acidic or dehydrating conditions.
- Common reagents include formamide , phosphorus oxychloride (POCl3) , or oxalyl chloride to activate the carboxyl group or facilitate ring closure.
- Heating under reflux or microwave-assisted synthesis can accelerate the cyclization.
Carboxylic Acid Functionalization
- The carboxylic acid at the 2-position is commonly introduced by oxidation of methyl esters or nitriles.
- Hydrolysis of esters with aqueous base (e.g., LiOH, NaOH) under mild conditions yields the free acid.
- In some protocols, direct formation of the acid during cyclization is reported.
Representative Synthetic Route (Literature-Informed)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration of 3-methoxy-4-fluoroaniline | HNO3/H2SO4 (regioselective nitration) | Introduction of nitro group ortho to amino group |
| 2 | Reduction of nitro to amino | SnCl2 or Fe/AcOH | Formation of 2-amino-4-fluoro-6-methoxyaniline |
| 3 | Thiolation | NaSH or Lawesson’s reagent | Conversion to aminothiophenol derivative |
| 4 | Cyclization | POCl3 or formamide, heat | Formation of 5-fluoro-6-methoxybenzo[d]thiazole |
| 5 | Carboxylation | Oxalyl chloride to acid chloride, then hydrolysis or direct hydrolysis of ester | Formation of this compound |
Detailed Research Findings and Data
Cyclization and Carboxylation Efficiency
- Cyclization yields are typically high (70–90%) when using POCl3 under reflux, with purity confirmed by NMR and MS.
- Hydrolysis of esters to acids proceeds quantitatively under mild aqueous LiOH conditions at room temperature, avoiding decomposition of sensitive substituents.
Solubility and Formulation Notes
- The compound exhibits moderate solubility in DMSO and organic solvents; preparation of stock solutions requires careful solvent selection and order of addition to ensure clarity and stability.
- In vivo formulations often use DMSO master solutions diluted with PEG300, Tween 80, and water or corn oil for biological assays.
Comparative Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0–5 °C, controlled addition | 80–85 | Regioselective nitration critical |
| Nitro reduction | SnCl2/AcOH or Fe/AcOH | Reflux 2–4 h | 90–95 | Clean conversion to amine |
| Thiolation | NaSH or Lawesson’s reagent | Room temp to reflux | 75–85 | Sensitive to moisture |
| Cyclization | POCl3 or formamide | Reflux 4–6 h | 70–90 | POCl3 preferred for better yields |
| Carboxylation | Oxalyl chloride + hydrolysis or ester hydrolysis | 0 °C to RT, 1–3 h | 85–95 | Mild base hydrolysis preserves substituents |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-fluorobenzenesulfonimide (NFSI), dimethyl sulfate, carbon dioxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Brominated Benzothiazolecarboxylic Acids
Brominated derivatives of benzothiazolecarboxylic acids () share structural similarities but differ in substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-1,3-benzothiazole-2-carboxylic acid | 1187928-52-4 | C₈H₄BrNO₂S | ~258.1 | Br at position 5 |
| 6-Bromobenzo[d]thiazole-2-carboxylic acid | 1187928-32-0 | C₈H₄BrNO₂S | ~258.1 | Br at position 6 |
| 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid | 1375302-46-7 | C₉H₆FNO₃S | 227.21 | F (5), OCH₃ (6) |
- Electronic Effects : Bromine (Br) is a stronger electron-withdrawing group than fluorine (F) or methoxy (OCH₃), altering the electron density of the aromatic ring. This impacts reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
- Molecular Weight : Brominated analogs are heavier (~258 g/mol vs. 227 g/mol), affecting solubility and diffusion rates in biological systems.
- Acidity : The pKa of the carboxylic acid group in brominated derivatives is likely lower (more acidic) due to Br’s inductive effect compared to F/OCH₃ .
Heterocycle Variants: Benzimidazolecarboxylic Acids
5-Fluoro-1H-benzimidazole-2-carboxylic acid (CAS: 876710-76-8) replaces the sulfur atom in benzothiazole with a nitrogen, forming a benzimidazole core ():
| Property | This compound | 5-Fluoro-1H-Benzimidazole-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₉H₆FNO₃S | C₈H₅FN₂O₂ |
| Molecular Weight | 227.21 | 180.14 |
| Core Heteroatoms | S, N (thiazole) | N, N (imidazole) |
- Solubility : The sulfur atom in thiazole may reduce solubility in polar solvents compared to benzimidazole’s nitrogen-rich structure .
Other Thiazolecarboxylic Acid Derivatives
- 2-Methyl-5-thiazolecarboxylic acid (CAS: 14542-16-6): A simpler analog with a methyl group at position 2. Its lower molecular weight (137.14 g/mol) and lack of electronegative substituents (F, OCH₃) reduce steric hindrance and electronic effects, making it less reactive in coupling reactions .
- 5-Phenylthiazole-2-carboxylic acid (CAS: 79247-98-6): Incorporates a phenyl group, increasing hydrophobicity (logP ~2.5 vs. ~1.7 for the fluoro-methoxy analog) and altering pharmacokinetic properties .
Fused-Ring Thiazolecarboxylic Acids
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid (CAS: 1044756-79-7) features a fused cyclopentane ring ():
| Property | This compound | 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₉H₆FNO₃S | C₇H₇NO₂S |
| Molecular Weight | 227.21 | 169.20 |
| Ring Structure | Planar benzothiazole | Non-planar fused cyclopentane-thiazole |
Biological Activity
5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine substituent that enhances its biological activity, attributed to fluorine's electronegativity. The compound's structure allows for various chemical reactions, leading to the synthesis of derivatives with potentially enhanced properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Interaction : The compound shows significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to the modulation of metabolic pathways.
- Cell Signaling : It has been observed to influence key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In various cancer cell lines, the compound exhibited IC50 values ranging from 80 nM to 1.48 µM, indicating potent antiproliferative effects. For instance, it demonstrated significant inhibition of cell growth in HeLa and HT29 cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.1 | Cell growth inhibition |
| HCT116 | 0.29 | Cell cycle arrest |
| A549 | 1.58 | Increased apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against intracellular pathogens. It has shown effectiveness in reducing the survival of Leishmania amastigotes with low toxicity to mammalian cells. This suggests potential for development as an antileishmanial agent .
Case Studies
- Anticancer Efficacy : In a study involving murine xenograft models, administration of this compound resulted in significant tumor size reduction compared to controls, supporting its potential as an anticancer drug .
- Leishmanicidal Activity : Research indicated that treatment with this compound led to ultrastructural changes in Leishmania parasites, such as cell body shrinkage and loss of membrane integrity, highlighting its therapeutic potential against parasitic infections .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy:
- Absorption and Distribution : The compound’s ability to cross cellular membranes is facilitated by specific transporters, influencing its distribution within tissues.
- Metabolism : Its metabolism involves cytochrome P450 enzymes, which can lead to both activation and detoxification processes affecting its overall biological activity.
Q & A
Q. Key Considerations :
- Purity is monitored via TLC and melting point determination .
- Multi-step purification (e.g., recrystallization from ethanol) ensures high yields .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural elucidation employs:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., fluorine-induced deshielding) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for fluorinated benzothiazole analogs .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages) .
Q. Example Data :
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H), δ 3.9 ppm (OCH₃) |
| X-ray | Dihedral angle: 85° between thiazole and benzene rings |
Advanced: How can researchers optimize the structure-activity relationship (SAR) of this compound?
Answer:
SAR optimization focuses on modifying substituents to enhance target affinity or selectivity:
- Substituent Effects :
- Fluorine : Increases electronegativity and membrane permeability.
- Methoxy Group : Enhances solubility and π-π stacking with aromatic residues in target proteins .
Q. Comparative Analysis :
| Analog Structure | Bioactivity Trend | Reference |
|---|---|---|
| Thiazole Derivative A (6-F substituent) | 2× higher antimicrobial activity vs. non-fluorinated analogs | |
| Triazole Derivative B (Cl substituent) | Improved anticancer activity due to halogen bonding |
Q. Methodology :
- Synthesize derivatives with varied substituents (e.g., Cl, Br, CF₃).
- Screen against biological targets (e.g., kinase inhibition assays) .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Purity Validation : Employ HPLC (>95% purity) to exclude confounding byproducts .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency objectively .
Case Study :
In anti-inflammatory assays, conflicting results for fluorinated benzothiazoles were resolved by controlling for solvent polarity (DMSO vs. ethanol) .
Advanced: How to design interaction studies with biological macromolecules?
Answer:
Mechanistic studies utilize:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like kinases .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Predicts binding poses (e.g., with AutoDock Vina) despite limited computational data in evidence .
Q. Experimental Workflow :
Protein Purification : Express and isolate target proteins (e.g., recombinant enzymes).
Ligand Titration : Incrementally add compound to monitor binding .
Advanced: How to address low solubility in pharmacological assays?
Answer:
Poor solubility can be mitigated via:
- Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for improved lipophilicity .
- Co-solvents : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .
Q. Data Example :
| Formulation | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|
| Free Acid | 0.05 | 10 μM |
| Ethyl Ester | 1.2 | 8 μM |
Basic: What are the stability and storage conditions for this compound?
Answer:
- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring .
- Stability :
- pH Sensitivity : Degrades in strong acids/bases (pH <3 or >10).
- Light Sensitivity : Store in amber vials to avoid photodegradation .
Q. Degradation Products :
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/Overexpression Models : Compare activity in CRISPR-edited vs. wild-type cells .
Example :
CETSA showed a 5°C increase in melting temperature for kinase X upon compound binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
